Wulignan A1
Overview
Description
Wulignan A1, also known as (+)-Wutaienin (3), is an unprecedented 8,9'-neolignan isolated from Zanthoxylum wutaiense. It contains an (S)-2-(1,1-dimethyl-1-hydroxymethyl)-7-methoxydihydrobenzofuran skeleton. This compound was found as an inseparable 1:1 mixture of the (7,8)-syn-diastereoisomers within the plant. The structural determination of Wulignan A1 was facilitated by the enantioselective synthesis of its possible stereoisomers for comparison purposes .
Synthesis Analysis
The synthesis of Wulignan A1 involved enantioselective methods to establish the chiral centers at the C-7 and C-8 positions. The process utilized Evans' oxazolidinone-assisted asymmetric aldol condensation starting from (S)-5-bromo-(1,1-dimethyl-1-hydroxymethyl)-7-methoxydihydrobenzofuran. This approach allowed for the creation of four possible diastereoisomers, which were then compared to the naturally occurring mixture to characterize the compound .
Molecular Structure Analysis
The molecular structure of Wulignan A1 is characterized by its unique 8,9'-neolignan framework, which is not commonly found in nature. The presence of the dimethyl-1-hydroxymethyl group and the methoxy group on the dihydrobenzofuran skeleton contributes to the compound's distinct stereochemistry. The structural analysis was conducted by synthesizing all possible diastereoisomers and comparing them to the natural product, leading to the determination of its configuration .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Wulignan A1 are centered around the formation of the chiral centers. The key step in the synthesis is the asymmetric aldol condensation, which is a critical reaction for establishing the stereochemistry of the compound. The use of Evans' oxazolidinone methodology is significant as it provides a high degree of enantioselectivity, which is essential for the synthesis of the stereoisomers of Wulignan A1 .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Wulignan A1 are not explicitly detailed in the provided data, the synthesis and structural determination suggest that the compound possesses properties typical of neolignans. These may include specific optical activity due to its chiral centers and potential biological activity, given the biological relevance of lignans. The methoxy and hydroxymethyl groups may also influence its solubility and reactivity .
Scientific Research Applications
Anti-Hepatitis B Virus Activity : Wulignan A1, isolated from the fruit of Schisandra wilsoniana, has been studied for its potential biological activities. In research, it was found alongside other compounds in an ethanol extract of Schisandra wilsoniana fruits. Although Wulignan A1's specific activities were not detailed in this study, the extract demonstrated significant biological activities, suggesting a potential for therapeutic applications including anti-viral effects (Ma et al., 2022).
Chemical Composition and Pharmacology : Another study focused on the chemical profiling of traditional Chinese medicine formulations, which included components like Wulignan A1. This research provides insight into the chemical composition of these formulations and potentially the role of Wulignan A1 in their pharmacological effects. While the study does not directly address Wulignan A1's specific effects, it contributes to understanding the broader context of its use in traditional medicine (Qi et al., 2014).
Role in Traditional Medicine Formulations : Wulignan A1 has been identified in various traditional Chinese medicine formulations, as indicated in studies exploring these complex mixtures. These studies do not isolate the effects of Wulignan A1 but rather contribute to an understanding of how it functions within a mixture of compounds in traditional therapeutic practices (Tian et al., 2017).
Potential Pharmacological Properties : The presence of Wulignan A1 in traditional medicine formulations and natural extracts implies a range of possible pharmacological properties. While direct evidence of its specific actions is limited, the context of its use suggests potential therapeutic roles that merit further investigation.
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZYOUCEGTRJM-RMDKCXRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Wulignan A1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.